molecular formula C12H17Cl3N4 B2611155 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride CAS No. 2228577-39-5

6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride

Cat. No.: B2611155
CAS No.: 2228577-39-5
M. Wt: 323.65
InChI Key: AMZASCZFWQDWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride is a chemical compound with a molecular formula of C12H14ClN3O and a molecular weight of 251.71. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride typically involves the reaction of 6-chloro-1H-benzimidazole with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazole compounds .

Scientific Research Applications

6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
  • 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

Uniqueness

6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4.2ClH/c13-9-2-3-10-11(8-9)16-12(15-10)17-6-1-4-14-5-7-17;;/h2-3,8,14H,1,4-7H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZASCZFWQDWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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